

Application Notes and Protocols for CAY10701 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701, also known by its chemical name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a 7-deazahypoxanthine analog with demonstrated anticancer activity.[1] While specific mechanistic studies on **CAY10701** are not widely published, its structural class and anticancer properties suggest it may function as an inhibitor of key cellular signaling pathways involved in cancer progression. A common target for anticancer agents is the histone acetyltransferase p300 (also known as EP300 or KAT3B).[2][3]

The enzyme p300 is a crucial transcriptional co-activator that regulates gene expression by acetylating histones and other non-histone proteins.[2][3] This acetylation leads to a more open chromatin structure, facilitating transcription of genes involved in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of p300 activity is implicated in various cancers, making it a promising therapeutic target.[4][5] Inhibitors of p300, such as C646 and A-485, have been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines.[5][6]

These application notes provide a comprehensive guide for the use of **CAY10701** in cell culture, with a focus on protocols and methodologies relevant to characterizing its potential as a p300 inhibitor.





Data Presentation

Table 1: Physicochemical Properties of CAY10701

Property	Value	Reference	
Chemical Name	6-benzoyl-3,7-dihydro-2-(4- pentyn-1-yl)-5-phenyl-4H- pyrrolo[2,3-d]pyrimidin-4-one	[7]	
Alternative Name	7-deazahypoxanthine analog	[1]	
Molecular Formula	C24H19N3O2	[7]	
Molecular Weight	381.4 g/mol	[7]	
Purity	≥98%	[7]	
Formulation	A crystalline solid	[7]	

Table 2: Example IC50 Values of Known p300 Inhibitors in Various Cancer Cell Lines

The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for well-characterized p300 inhibitors. These values can serve as a reference for designing dose-response experiments with **CAY10701**.

Inhibitor	Cell Line	Cancer Type	IC50 (μM)	Reference
C646	Melanoma (WM35)	Skin Cancer	~20	[6]
C646	Prostate Cancer (LNCaP)	Prostate Cancer	~20	[8]
A-485	Prostate Cancer (LNCaP-FGC)	Prostate Cancer	~0.014	[9]
A-485	Multiple Myeloma (MM.1S)	Hematological Malignancy	~0.005	[9]



Signaling Pathway

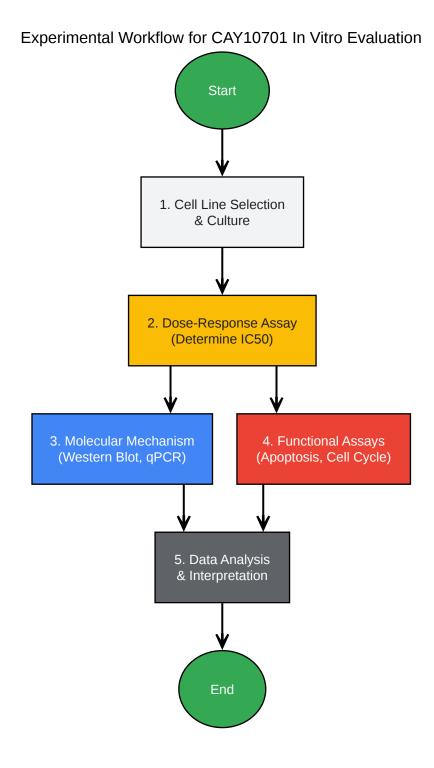
The p300/CBP signaling pathway plays a central role in gene transcription. Upon activation by upstream signals, transcription factors like p53, NF-κB, and steroid hormone receptors recruit p300/CBP to specific gene promoters. p300 then acetylates histone tails, leading to chromatin relaxation and transcriptional activation of target genes involved in cell cycle progression, survival, and proliferation. Inhibition of p300's histone acetyltransferase (HAT) domain blocks this process, leading to the suppression of oncogenic gene expression.



p300/CBP Signaling Pathway Extracellular **Growth Factors** Hormones Cell Membrane Cytoplasm Signaling Cascades Nucleus CAY10701 (p300 Inhibitor) Transcription Factors (Active) Inhibition HAT Activity Histones Acetylation Acetylated Histones Chromatin Relaxation

Gene Transcription





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